2-Heptadecylimidazole

Descripción

Overview of Imidazole (B134444) Derivatives in Scientific Inquiry

Significance of Imidazole Nucleus in Functional Molecules and Therapeutics

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in the architecture of numerous functional molecules. nih.govnih.gov Its unique structure allows it to act as both a hydrogen bond donor and acceptor, a property fundamental to the action of many enzymes. nih.gov This versatile nucleus is a key component in a vast array of biologically important compounds, including the amino acid histidine, which is integral to the function of proteins like hemoglobin. rjptonline.orgwikipedia.orgresearchgate.net The imidazole moiety's ability to interact with various cations, anions, and biomolecules contributes to its widespread presence in therapeutic agents. nih.govclinmedkaz.org The two nitrogen atoms in the ring can also enhance the water solubility of molecules, a beneficial characteristic for drug development. nih.gov

Diverse Applications of Imidazole Derivatives in Chemistry and Pharmacology

The structural versatility of the imidazole core has led to its incorporation into a wide range of compounds with diverse applications. ajrconline.orgjournalijcar.org In pharmacology, imidazole derivatives have been investigated for a multitude of therapeutic effects, including antifungal, antibacterial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govajrconline.orgjournalijcar.orgjchemrev.com Well-known drugs like the antifungal clotrimazole (B1669251) and the anticancer agent mercaptopurine contain the imidazole scaffold. wikipedia.orgjournalijcar.orgijnrd.org Beyond medicine, imidazole derivatives serve as catalysts in industrial processes and are used in materials science. journalijcar.org

Historical Context of Imidazole Research and its Evolution

The history of imidazole dates back to 1858, when it was first synthesized by Heinrich Debus from glyoxal (B1671930), formaldehyde, and ammonia. nih.govwikipedia.org Initially named glyoxaline, its derivatives were discovered even earlier in the 1840s. nih.govwikipedia.org For over a century, the synthesis and functionalization of the imidazole ring have been a significant focus for researchers, leading to the development of numerous synthetic methodologies. journalijcar.orgmdpi.com The evolution of imidazole research highlights a continuous effort to explore its chemical properties and expand its pharmacological potential, making it a subject of enduring interest in medicinal chemistry. rjptonline.orgresearchgate.net

Specific Academic Relevance of 2-Heptadecylimidazole

Unique Structural Features and Amphiphilic Nature

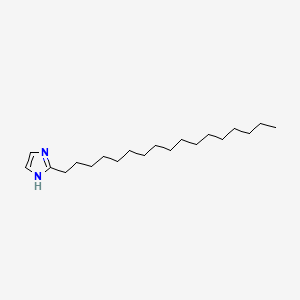

This compound is distinguished by its specific molecular architecture, which consists of a polar imidazole head group and a long, nonpolar heptadecyl tail. This structure imparts an amphiphilic character to the molecule, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. The heptadecyl group is a seventeen-carbon alkyl chain, which contributes to the molecule's significant nonpolar nature. This dual characteristic is central to its behavior in various chemical systems. The protonated form of this compound has been studied for its ability to self-organize, forming structures that can conduct ions. mdpi.commdpi-res.com

Interdisciplinary Research Landscape Involving this compound

The unique properties of this compound have made it a subject of interest in interdisciplinary research, bridging different scientific domains. kcl.ac.ukmdpi.com For instance, its amphiphilic nature is relevant in materials science, particularly in the study of thin films and interfaces. Research has explored the use of this compound-based amphiphiles in controlling the properties of germanium dioxide (GeO2) films and their interfaces. researchgate.net Furthermore, its structural similarity to certain lipids has led to investigations into its role in forming lamellar phases and vesicles, which is pertinent to the study of ionic liquid crystals. mdpi.commdpi-res.com This demonstrates the compound's utility in research that combines principles from chemistry, physics, and materials science.

Structure

2D Structure

Propiedades

IUPAC Name |

2-heptadecyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h18-19H,2-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWBFUCJVWKCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066878 | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-87-2 | |

| Record name | 2-Heptadecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-heptadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptadecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Heptadecylimidazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Heptadecylimidazole

The preparation of this compound can be approached through several synthetic strategies. A classical and industrially relevant method involves the reaction of a long-chain carboxylic acid with a diamine, followed by a cyclization and dehydrogenation sequence. Contemporary methods may adapt classical reactions to improve yields and purity.

Detailed Reaction Mechanisms and Conditions for Primary Synthesis

A primary route for the synthesis of 2-alkyl-imidazoles, such as this compound, involves a two-step process starting from a fatty acid and a diamine. google.com

Step 1: Amide and Imidazoline (B1206853) Formation

The initial step is the reaction of stearic acid (a C18 carboxylic acid) with ethylenediamine. This reaction, when heated, forms the N-acylethylenediamine intermediate, which upon further heating undergoes cyclization to form 2-heptadecylimidazoline. This process typically involves heating the reactants, often with a catalyst to facilitate the dehydration and cyclization.

Step 2: Dehydrogenation to Imidazole (B134444)

The intermediate 2-heptadecylimidazoline is then dehydrogenated to yield the aromatic this compound. google.com This is commonly achieved by heating the imidazoline in the presence of a dehydrogenation catalyst, such as nickel, often supported on a material like alumina. google.comgoogleapis.com The reaction is typically carried out at elevated temperatures, for instance, between 225-235 °C. google.com

Another classical approach is the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction. wikipedia.orgijprajournal.com In the context of this compound, this would involve the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl compound), stearaldehyde (an aldehyde with a C17 chain), and ammonia. wikipedia.org This method, while versatile for various imidazoles, can sometimes result in lower yields and require careful purification. ijprajournal.com

| Reaction Step | Reactants | Conditions | Product |

| Amidation/Cyclization | Stearic Acid, Ethylenediamine | Heating (e.g., 130-140°C) | 2-Heptadecylimidazoline |

| Dehydrogenation | 2-Heptadecylimidazoline | Nickel Catalyst, Heating (e.g., 200-250°C) | This compound |

Utilization of this compound as a Precursor in Derivative Synthesis

This compound serves as a versatile precursor for the synthesis of various functionalized imidazole derivatives, particularly amphiphilic zwitterions and other modified imidazoles. The presence of a reactive secondary amine in the imidazole ring allows for straightforward N-alkylation and other modifications.

Synthesis of Gemini Amphiphilic Zwitterions (G-ZIm,n) via this compound

Gemini amphiphilic zwitterions are synthesized from this compound through a multi-step process. The synthesis involves the N-alkylation of two this compound molecules with a dihaloalkane linker, followed by quaternization and reaction with a sultone to introduce the zwitterionic headgroup.

The general synthetic pathway starts with the reaction of this compound with a dihaloalkane (e.g., 1,6-dibromohexane) in the presence of a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This reaction links two imidazole moieties. The resulting di-imidazole compound is then further reacted to create the zwitterionic functionality.

Synthesis of Monomeric Amphiphilic Zwitterions (M-ZI3,17) from this compound

The synthesis of monomeric amphiphilic zwitterions (M-ZI3,17) also begins with the N-alkylation of this compound.

In a typical procedure, this compound is treated with sodium hydride in THF at room temperature. The mixture is stirred and heated, followed by the dropwise addition of an alkyl halide, such as 1-bromopropane. The reaction is then stirred at an elevated temperature (e.g., 65°C) for several hours. After quenching the reaction, the product is extracted and purified. This N-alkylated intermediate is then reacted with a sultone, like 1,3-propanesultone, to introduce the sulfonate group, leading to the final zwitterionic structure.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| This compound | 1-Bromopropane | Sodium Hydride, THF, 40-65°C | 1-Propyl-2-heptadecylimidazole |

| 1-Propyl-2-heptadecylimidazole | 1,3-Propanesultone | Monomeric Amphiphilic Zwitterion (M-ZI3,17) |

Synthesis of 1-Aminoethyl-2-heptadecylimidazole

The synthesis of 1-aminoethyl-2-heptadecylimidazole can be achieved through the hydrolysis of its corresponding acylamino derivative. organic-chemistry.org A precursor, such as 1-acetylaminoethyl-2-heptadecylimidazole, is subjected to hydrolysis using a base like sodium hydroxide (B78521) in an aqueous solution or a mixed solvent system like hydrous ethylene (B1197577) glycol. organic-chemistry.org The reaction mixture is typically heated under reflux to drive the hydrolysis to completion. After the reaction, the product is isolated by extraction and purified, often by distillation under reduced pressure. organic-chemistry.org

Advanced Synthetic Strategies for Imidazole Derivatives

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for constructing the imidazole core. These strategies often prioritize atom economy, milder reaction conditions, and higher yields compared to traditional approaches.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. sioc-journal.cnresearchgate.net Several MCRs are employed for synthesizing substituted imidazoles.

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction. wikipedia.org This method typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.org For the specific synthesis of this compound, the aldehyde reactant would be stearaldehyde. A Japanese patent details a similar production method for 2-alkylimidazoles by reacting ammonia, an alkyl aldehyde, and glyoxal, noting that this reaction can produce high-purity 2-alkylimidazoles as needle-like crystals. google.com

The scope and efficiency of these reactions have been greatly expanded through catalysis. Various catalysts facilitate the one-pot synthesis of tri- and tetrasubstituted imidazoles with high yields. rsc.org

Metal-Based Catalysis : Copper iodide (CuI) has proven effective in catalyzing the reaction between benzil, various aldehydes, and ammonium (B1175870) acetate (B1210297) to produce trisubstituted imidazoles in excellent yields (up to 95%) and short reaction times. rsc.org Erbium triflate has been used as a catalyst for the MCR of α-azido chalcones, aryl aldehydes, and anilines to yield highly substituted imidazoles. organic-chemistry.org

Organocatalysis : Benzoic acid has been utilized as a metal-free catalyst for an efficient MCR of vinyl azides, aromatic aldehydes, and aromatic amines, yielding 1,2,5-trisubstituted imidazoles with high functional group compatibility. organic-chemistry.org

Transition-Metal-Free Synthesis : An efficient MCR for synthesizing polysubstituted 2H-imidazoles from 1,2-diketones, ketones, and ammonium acetate has been developed under transition-metal-free conditions. wiley.com This protocol is noted for its low cost, broad substrate scope, and high atom- and step-economy. wiley.com

| Reaction Type | Key Reactants | Catalyst | Key Advantages | Typical Yield | Reference |

|---|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, Aldehyde, Ammonia | None (or acid/base) | Classic, commercially used MCR. | Variable | wikipedia.org |

| Copper-Catalyzed MCR | Benzil, Aldehyde, Ammonium Acetate | Copper Iodide (CuI) | Rapid process, excellent yields, readily available materials. | Up to 95% | rsc.org |

| Erbium-Catalyzed MCR | α-azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Produces highly substituted imidazoles. | Excellent | organic-chemistry.org |

| Metal-Free Organocatalysis | Vinyl azides, Aromatic aldehydes, Aromatic amines | Benzoic acid | Avoids toxic metal waste, high functional group compatibility. | High | organic-chemistry.org |

| Transition-Metal-Free MCR | 1,2-diketones, Ketones, Ammonium acetate | None | Low cost, broad substrate scope, high atom-economy. | High | wiley.com |

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. wjbphs.comwjbphs.com These principles are increasingly applied to imidazole synthesis to create more sustainable and environmentally friendly methods.

Key green approaches include:

Solvent-Free Reactions : Performing reactions without a solvent (or "neat") reduces volatile organic compound (VOC) emissions and simplifies purification. An efficient one-pot, solvent-free method for synthesizing imidazole derivatives has been reported, offering advantages like high yields, easy setup, and mild conditions. asianpubs.org Graphene oxide modified with tetramethylethylenediamine ammonium salt has been used as a sustainable, non-metal, and recoverable catalyst for the solvent-free synthesis of trisubstituted imidazoles. ajgreenchem.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields by heating the reaction mixture more efficiently and uniformly than conventional methods. wjbphs.comwjbphs.com The combination of microwave heating with an ionic liquid catalyst like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM]HSO₄) has been used for the four-component synthesis of tetrasubstituted imidazoles, offering high yields (86–96%) and high atom economy. tandfonline.com

Use of Green Solvents and Catalysts : Water is an ideal green solvent due to its non-toxic and non-flammable nature. wjbphs.comwjbphs.com Ionic liquids (ILs) are also considered green catalysts and solvents because of their unique properties, including low vapor pressure and high thermal stability. tandfonline.com For instance, tetrabutylammonium (B224687) bromide (TBAB) has been used as a green catalyst for the one-pot synthesis of 2,4,5-triaryl imidazoles, achieving high yields (81–98%) in short reaction times (15–30 min). tandfonline.com

| Green Approach | Catalyst/Conditions | Key Features | Yield Improvement | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation | Environmentally friendly, reduces reaction time, cleaner chemistry. | Yield of 90.90% vs. 69.60% for conventional method (triphenyl imidazole). | wjbphs.comwjbphs.com |

| Solvent-Free Synthesis | None (neat condition) | Reduces solvent waste, easy work-up, mild conditions. | High yields. | asianpubs.org |

| Ionic Liquid (IL) Catalysis | e.g., [BMIM]HSO₄, TBAB | Recyclable catalyst, high atom economy, mild conditions. | Yields often in the 81-98% range. | tandfonline.com |

| Modified Graphene Oxide Catalyst | GO@CE-TMEDA.Cl | Sustainable, non-metal, cost-effective, recoverable catalyst under solvent-free conditions. | High yields. | ajgreenchem.com |

Advanced Applications of 2 Heptadecylimidazole in Materials Science and Engineering

Role of 2-Heptadecylimidazole in Polymer Chemistry and Composite Materials

This compound serves as a critical additive in the formulation of various polymers and composites, where it functions primarily as a specialized curing agent and performance enhancer.

Integration in Flame-Retardant Material Preparation

This compound is utilized as an additive in the creation of composite flame-retardant materials. lookchem.com Its primary role in this context is to enhance the fire resistance of the final composite material, thereby improving safety and performance. lookchem.comchemicalbook.com The compound is often included in halogen-free flame retardant compositions where it acts as a curing accelerator for the resin matrix, which can include epoxy resins, polyimide resins, and others. google.comepo.org This function is crucial for ensuring that the polymer component cross-links effectively, which can render the polymer less susceptible to decomposition when exposed to heat. google.com

Application in Silane-Functional Polymer Compositions

In the realm of advanced adhesives and coatings, this compound finds application in two-component systems that incorporate silane-functional polymers. google.com These systems often consist of one component containing a silane-functional polymer and a hardener or accelerator for epoxy resins, and a second component containing an aqueous emulsion of an epoxy resin. google.com Silane (B1218182) coupling agents, which have a general chemical structure of R(4-n)-Si-(R'X)n, are designed to create a durable bond between inorganic fillers and a polymer matrix. researchgate.net this compound, in its capacity as an epoxy resin accelerator, facilitates the curing of the epoxy component in these hybrid systems, which are known for hardening without bubbles and exhibiting high adhesive strength. google.com Furthermore, certain epoxy silanes are used as crosslinkers for various polymer dispersions and are considered effective replacements for aziridine-based systems. paint.org

Function as a Hardener or Accelerator for Epoxy Resins

One of the most significant applications of this compound is as a curative for epoxy resins. googleapis.com Depending on the formulation, imidazoles can act as either a hardener, where they become an integral part of the final resin structure, or as an accelerator, where they catalyze the curing reaction between the epoxy resin and another hardening agent. basf.com The compound is listed as a potential latent curing accelerator, capable of being incorporated into one-package epoxy resin compositions that require a balance of storage stability and reactivity. googleapis.com

Research has shown its use as a catalyst in self-healing materials, where it can react with an epoxy core healing agent at room temperature to repair cracks. researchgate.netmdpi.com It is also specified as an accelerator in curable epoxy resin composites designed for various industrial applications. google.com The use of this compound and similar imidazoles as curing agents offers several distinct advantages in the final properties of the cured resin. basf.com

Table 1: Advantages of Imidazole (B134444) Curing Agents in Epoxy Resins

| Property | Description | Source |

|---|---|---|

| Work Life | Provides a very long work life, often lasting one to two days. | basf.com |

| Cure Speed | Allows for very fast curing at elevated temperatures (100°C – 180°C). | basf.com |

| Thermal Stability | Results in cured resins with excellent high-temperature stability. | basf.com |

| Adhesion | Promotes good adhesion, particularly on metal substrates. | basf.com |

| Mechanical Strength | Forms resins that exhibit high tensile strength. | basf.com |

Contribution to Polymer Durability and Environmental Resistance

The integration of this compound into polymer formulations can significantly enhance the durability and environmental resistance of the final product. A key example is its use as a curative in epoxy-based adhesives. vdoc.pub When used in an adhesive formulation containing a diglycidyl ether of bisphenol A (DGEBA) resin, a liquid rubber component, a filler, and a silane coupling agent, this compound helps produce highly water-resistant bonds to stainless steel after curing. vdoc.pub This demonstrates its direct contribution to creating robust materials capable of withstanding environmental exposure, particularly to moisture. vdoc.pub

Use in High Molecular Polymer and Aziridine (B145994) Series Polymer Development

This compound is employed in the formulation of composites that utilize high molecular weight polymers. For instance, in some flame-retardant resin compositions where it acts as a curing accelerator, the polymer components can have a weight average molecular weight ranging from 10,000 to 250,000. google.com The compound's role as a curing agent is vital in achieving the desired network structure in these large polymers. google.com

Additionally, this compound is used in systems that may also incorporate aziridine compounds. google.com Aziridines, which are three-membered nitrogen-containing heterocycles, are used to synthesize polymers like linear polyethyleneimine (PEI) and can be key components in various functional materials. researchgate.netrsc.org Formulations for flame-retardant materials may include both an imidazole curing accelerator like this compound and aziridine compounds, showcasing the chemical compatibility and utility of these substances in developing advanced polymers. google.com

This compound in Corrosion Inhibition Technologies

Beyond polymer chemistry, this compound is an effective corrosion inhibitor, particularly for protecting copper and its alloys. google.com The use of nitrogen-containing compounds, especially azoles, is a well-established method for inhibiting corrosion on copper surfaces. google.com

The primary mechanism involves the adsorption of the inhibitor molecule onto the metallic surface, which blocks active corrosion sites. nih.gov Imidazole and its derivatives can affect both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. nih.gov A patent for a rust-preventing method for copper specifies the use of this compound, which can be applied as a solution or impregnated into a material that is then placed in contact with the metal surface. google.com An important advantage of 2-substituted imidazoles is their stability and effectiveness in the presence of oxidizing halogen-based biocides, which are common in industrial water systems and can degrade other types of inhibitors. google.com

Table 2: Mechanisms of Corrosion Inhibition

| Inhibition Type | Mechanism of Action | Relevance to this compound | Source |

|---|---|---|---|

| Anodic Inhibition | Shifts the corrosion potential to force the metal surface into a passive state. | Imidazole affects the anodic reaction, retarding metal dissolution. | nih.govuv.mx |

| Cathodic Inhibition | Slows the cathodic reaction through mechanisms like poisoning hydrogen recombination or precipitating protective films. | Imidazole affects the cathodic reaction, for instance by inhibiting hydrogen adsorption. | nih.govuv.mx |

| Adsorption | Organic inhibitors containing nitrogen, sulfur, or oxygen atoms adsorb onto the metal surface, forming a protective barrier that blocks active sites. | As a nitrogen-containing heterocyclic compound, this is the primary mechanism for this compound. | nih.govj-cst.org |

Comparative Analysis with Other Imidazole-Based Corrosion Inhibitors

This compound belongs to a broader class of imidazole derivatives that are effective corrosion inhibitors. nih.govmdpi.com A comparative analysis highlights the structural features that contribute to their inhibitory performance.

The length of the alkyl chain at the 2-position of the imidazole ring is a significant factor. The long heptadecyl (C17) chain in this compound is crucial for forming a dense, hydrophobic barrier through micelle formation, which complements the chemical bonding of the imidazole head group. google.com Studies on other imidazoles with varying chain lengths, such as undecylimidazole (C11), show similar mechanisms of action, including complex formation with copper. aip.org The general trend observed is that the inhibition efficiency of certain heterocyclic inhibitors increases with the length of the alkyl chain, as a longer chain can provide greater surface coverage. mdpi.com

Compared to a simple imidazole molecule, derivatives like this compound offer significantly better protection due to the synergistic effect of the anchoring imidazole ring and the hydrophobic alkyl tail. scielo.br Other substitutions on the imidazole ring, such as phenyl groups (as in phenylimidazole), also influence the adsorption orientation and inhibitory properties. aip.org For instance, while both heptadecylimidazole and phenylimidazole adsorb on gold with the ring oriented flat, the nature of the side group dictates the subsequent packing and film properties. aip.org

In the wider context of heterocyclic corrosion inhibitors, imidazoles are highly effective due to the presence of two nitrogen atoms in the ring, which act as adsorption centers. mdpi.comresearchgate.net Their performance is often superior to compounds with only one heteroatom. When compared to other classes like triazoles or quinolines, the specific interactions, such as the type of bond formed (physisorption vs. chemisorption) and the stability of the resulting metal complex, determine the relative effectiveness. mdpi.commdpi.com

| Inhibitor | Key Structural Feature | Primary Inhibition Mechanism on Copper |

| This compound | C17 alkyl chain, imidazole ring | Chemisorption via imidazole ring; physical barrier via hydrophobic chain interactions (micelle formation). google.comaip.org |

| Undecylimidazole | C11 alkyl chain, imidazole ring | Similar to this compound, involves complex formation. aip.org |

| Phenylimidazole | Phenyl group, imidazole ring | Adsorption via flat orientation of the imidazole ring. aip.org |

| Imidazole (unsubstituted) | Imidazole ring only | Adsorption via nitrogen atoms, but lacks the enhanced hydrophobic barrier of alkyl-substituted derivatives. scielo.br |

This compound in Ionic Liquid Crystals and Ion-Conductive Materials

Beyond corrosion inhibition, this compound is a valuable precursor for creating advanced functional materials like ionic liquid crystals (ILCs) and ion-conductive materials. mdpi-res.comtandfonline.com These materials are significant for applications in electrochemical devices, such as fuel cells and batteries. tandfonline.commdpi.comwikipedia.org

When this compound is protonated by neutralizing it with various acids, it forms salts that exhibit interesting thermal and phase behaviors. researchgate.net Many of these salts are thermally stable, with decomposition temperatures often exceeding 200°C. researchgate.net Notably, the salt formed from the neutralization of this compound with tetrafluoroboric acid (HBF4) displays an enantiotropic liquid crystalline phase. researchgate.net

In this liquid crystalline state, the material exhibits higher ionic conductivity and a lower activation energy for ion transport compared to its non-liquid crystalline state. researchgate.net This enhanced conductivity is attributed to the self-organization of the protonated this compound molecules into ordered structures, such as layers or columns, which create efficient pathways for ion movement. mdpi-res.comtuat.ac.jptuat.ac.jp This self-assembly into an effective ion-conductive matrix makes these materials highly promising. mdpi-res.comresearchgate.net By creating mixtures, such as adding a small amount of the original this compound to the HBF4 salt, it is possible to introduce proton acceptor sites, further tuning the material's properties and inducing monotropic liquid crystalline phases that also show high ionic conductivity. researchgate.net

Miscellaneous Applications in Materials Science

Beyond its use in conductive materials, this compound finds application in other areas of materials science, notably in the development of "smart" and functional materials.

In the field of construction materials, this compound plays a crucial role as a catalyst in self-healing cementitious composites. mdpi.com The technology involves embedding microcapsules containing a healing agent, such as an epoxy resin, into the concrete matrix. mdpi.comuri.edu this compound is mixed into the cement as a separate, solid catalyst. mdpi.com

When a crack forms in the concrete, it ruptures the embedded microcapsules, releasing the epoxy. mdpi.comresearchgate.net The released epoxy then comes into contact with the this compound catalyst dispersed in the matrix. This initiates a polymerization reaction at room temperature, forming a polymer that fills and seals the crack, thereby restoring the structural integrity and preventing further degradation. mdpi.com The use of microencapsulation ensures the healing agent and catalyst remain dormant and protected until they are needed, a passive and targeted approach to infrastructure repair. uri.edumdpi.com

The amphiphilic character of this compound makes it an effective surfactant for forming vesicles—spherical, bilayer structures that can encapsulate substances in their aqueous core. nih.govacs.org By incorporating polymerizable groups into the surfactant molecule or its counter-ion, these vesicles can be polymerized to create robust, stable nanostructures. nih.gov

These "functionally polymerized surfactant vesicles" offer enhanced stability compared to their non-polymerized counterparts and have controllable permeability and size. nih.gov this compound-based surfactants can self-assemble into these vesicular structures, and subsequent polymerization locks the assembly into place. acs.orgacs.org This creates a durable system that can be used to concentrate reagents, act as a nanoreactor, or serve as a medium for the in-situ generation of colloidal catalysts. nih.gov

Analytical Techniques and Characterization of 2 Heptadecylimidazole

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 2-Heptadecylimidazole, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of imidazole (B134444) derivatives. ipb.pt Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment. nih.govthieme-connect.de

In the ¹H NMR spectrum of this compound, the protons on the imidazole ring typically appear as distinct signals in the downfield region. The two protons on the C4 and C5 positions of the imidazole ring are expected to produce signals, often as singlets or closely coupled doublets, depending on the solvent and concentration. The N-H proton of the imidazole ring can be observed as a broad singlet, and its chemical shift is highly dependent on the solvent, temperature, and concentration. The long heptadecyl chain gives rise to a series of signals in the upfield region. A characteristic triplet corresponding to the terminal methyl (CH₃) group appears around 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the alkyl chain produce a large, complex multiplet in the region of 1.2-1.6 ppm, with the methylene group adjacent to the imidazole ring (α-CH₂) appearing further downfield as a triplet due to coupling with the neighboring CH₂ group.

The ¹³C NMR spectrum provides complementary information. youtube.com The carbon atom at the C2 position, bonded to both nitrogen atoms and the heptadecyl chain, is typically observed in the 150-160 ppm range. The C4 and C5 carbons of the imidazole ring resonate at approximately 120-130 ppm. It is important to note that rapid tautomerism in asymmetrically substituted imidazoles can sometimes lead to broadening or the non-observance of the imidazole ring carbon signals in solution NMR. mdpi.com The carbons of the heptadecyl chain appear in the upfield region, with the terminal methyl carbon resonating around 14 ppm and the various methylene carbons appearing between 22 and 32 ppm.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to definitively assign the proton and carbon signals, especially for complex molecules. rsc.orghmdb.ca These experiments correlate the signals of directly bonded (HSQC) or long-range coupled (HMBC) ¹H and ¹³C nuclei, confirming the connectivity of the imidazole head and the long alkyl tail.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole C2 | - | ~155 |

| Imidazole C4/C5-H | ~6.9 - 7.1 | ~120 - 125 |

| Imidazole N-H | Variable (broad) | - |

| α-CH₂ (to ring) | ~2.6 (triplet) | ~30 |

| Alkyl Chain (-CH₂-)n | ~1.2 - 1.6 (multiplet) | ~22 - 32 |

| Terminal -CH₃ | ~0.8 (triplet) | ~14 |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum displays characteristic absorption bands corresponding to both the imidazole ring and the long alkyl chain.

The imidazole ring exhibits several key vibrations. A broad absorption band typically appears in the 3100-2500 cm⁻¹ range, which is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding. The C-H stretching vibrations of the imidazole ring are observed around 3150-3100 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the ring give rise to strong absorption bands in the 1600-1450 cm⁻¹ region. researchgate.net Ring vibrations and C-H bending modes can also be seen in the fingerprint region (below 1500 cm⁻¹). researchgate.net

The heptadecyl chain is identified by strong, sharp absorption bands corresponding to the C-H stretching vibrations of its methylene (CH₂) and methyl (CH₃) groups. The asymmetric and symmetric stretching of the CH₂ groups typically appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. These are usually the most intense bands in the spectrum due to the long alkyl chain. The methylene scissoring vibration is observed near 1465 cm⁻¹. nih.gov

FTIR spectroscopy is also highly effective for studying the adsorption of molecules onto surfaces. scispace.com When this compound adsorbs onto a substrate, changes in the FTIR spectrum can reveal the nature of the interaction. For instance, shifts in the N-H and C=N stretching frequencies can indicate coordination of the imidazole ring's nitrogen atoms with surface sites, such as metal ions on an oxide surface. rsc.org The orientation of the adsorbed molecules can sometimes be inferred from the relative intensities of the C-H stretching bands of the alkyl chain.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3150 - 2500 | N-H Stretch (broad) | Imidazole Ring |

| ~3120 | C-H Stretch | Imidazole Ring |

| ~2920 | Asymmetric C-H Stretch | Heptadecyl Chain (-CH₂-) |

| ~2850 | Symmetric C-H Stretch | Heptadecyl Chain (-CH₂-) |

| ~1550 - 1450 | C=N and C=C Stretch | Imidazole Ring |

| ~1465 | C-H Scissoring | Heptadecyl Chain (-CH₂-) |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound (molecular formula C₂₀H₃₈N₂, molecular weight 306.53 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 306. cas.orgchemspider.com The presence of this peak confirms the molecular weight of the compound.

The fragmentation pattern provides structural information. The long heptadecyl chain is prone to characteristic fragmentation through the loss of alkyl radicals. This results in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). A prominent fragmentation pathway for long-chain alkyl compounds is β-cleavage relative to the imidazole ring, which would lead to a stable, resonance-delocalized cation. The fragmentation of the imidazole ring itself can also occur. The EI mass spectrum of imidazole shows prominent fragment ions corresponding to the loss of HCN (m/z 41) and subsequent loss of H₂ (m/z 39). researchgate.netnih.gov Similar fragmentation pathways may be observed for this compound, although the fragmentation is often dominated by the alkyl chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

Chromatographic and Other Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. It is well-suited for assessing the purity of this compound, provided the compound has sufficient volatility and thermal stability to be vaporized without decomposition in the GC injector and column.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column. organomation.com The column contains a stationary phase, and separation occurs based on the differential partitioning of the sample components between the two phases. For a long-chain alkylimidazole, a nonpolar or medium-polarity column (e.g., based on polydimethylsiloxane (B3030410) with a small percentage of phenyl substitution) would likely be effective.

A common detector for purity analysis is the Flame Ionization Detector (FID), which is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, allowing for quantitative purity assessment. The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Impurities, such as unreacted starting materials or by-products from the synthesis, would appear as separate peaks with different retention times. chromatographyonline.com The high sensitivity of GC allows for the detection of even trace amounts of impurities. wiley.com Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS, allowing for the identification of any impurities detected.

Thermal Analysis and Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide information on melting behavior, thermal stability, and decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. netzsch.com A TGA thermogram of this compound would show a stable baseline (no mass loss) up to its decomposition temperature. The onset of a significant mass loss indicates the temperature at which the compound begins to decompose. This provides a measure of its thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions. tainstruments.com For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The melting point for this compound has been reported to be between 88-89 °C. cas.orgchemicalbook.com The area under the melting peak is proportional to the enthalpy of fusion, a measure of the energy required to melt the solid. The sharpness of the melting peak can also be an indicator of the sample's purity.

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of this compound, defining its operational temperature range and stability. netzsch.com

Table 3: Summary of Analytical Techniques and Information Obtained

| Technique | Information Provided |

| ¹H & ¹³C NMR | Confirms molecular structure, identifies chemical environments of H and C atoms. |

| FTIR | Identifies functional groups (imidazole, alkyl chain), studies surface interactions. |

| Mass Spectrometry | Determines molecular weight and elemental composition, elucidates structure via fragmentation. |

| Gas Chromatography | Assesses purity, separates from volatile impurities, quantifies components. |

| TGA / DSC | Determines melting point, thermal stability, and decomposition temperature. |

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. ktu.ltnih.gov This method is highly effective for determining the thermal properties of a substance, such as its melting point and enthalpy of fusion. nih.gov

In a typical DSC analysis, a sample of this compound is heated at a constant rate, and the heat flow is monitored. A sharp endothermic peak in the resulting thermogram indicates the melting point of the crystalline solid. For this compound, the melting point is a key characteristic property. While a complete DSC thermogram is not publicly available, the established melting point provides a critical data point for its thermal profile.

Table 1: Representative Thermal Properties of this compound via DSC The following data illustrates typical parameters obtained from a DSC analysis. The peak temperature corresponds to the known melting point.

| Parameter | Value | Description |

| Onset Temperature | Illustrative: 86.5 °C | The temperature at which the melting process begins. |

| Peak Temperature (Tm) | 88 °C | The temperature at which the melting process is most rapid, corresponding to the melting point. |

| Enthalpy of Fusion (ΔHf) | Illustrative: 65 J/g | The amount of heat absorbed by the sample during the melting process. |

Powder X-ray Diffraction (PXRD) for Crystalline Structures

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the phase identification of a crystalline material. researchgate.netepstem.net It provides information on the crystal structure, lattice parameters, and purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. epstem.net The pattern is generated by diffracting X-rays off the planes of atoms within the crystal lattice, following Bragg's Law. epstem.net

An analysis of this compound using PXRD would yield a diffractogram showing peaks at specific diffraction angles (2θ), which correspond to the interplanar spacings (d-values) of its crystal lattice. While specific experimental PXRD data for this compound is not widely published, the technique remains the definitive method for confirming its crystalline nature and structure.

Table 2: Hypothetical PXRD Peak List for a Crystalline Imidazole Derivative This table provides an illustrative example of the type of data obtained from a PXRD analysis for a crystalline compound like this compound.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

| 6.5 | 13.59 | 85 |

| 12.8 | 6.91 | 40 |

| 19.2 | 4.62 | 100 |

| 21.5 | 4.13 | 75 |

| 25.8 | 3.45 | 60 |

Elemental Analysis

Elemental analysis is a fundamental process used to determine the mass percentage composition of a pure compound. measurlabs.com For an organic compound like this compound (C₂₀H₃₈N₂), this typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured. thermofisher.com

The results of elemental analysis are crucial for verifying the empirical and molecular formula of a synthesized compound. The experimentally determined mass percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values derived from its chemical formula.

Table 3: Elemental Composition of this compound (C₂₀H₃₈N₂) Theoretical values are calculated from the molecular formula. Experimental results are typically expected to be within ±0.4% of the theoretical values.

| Element | Symbol | Theoretical Mass % | Experimental Mass % |

| Carbon | C | 78.36% | Typically 78.0% - 78.7% |

| Hydrogen | H | 12.50% | Typically 12.2% - 12.8% |

| Nitrogen | N | 9.14% | Typically 8.8% - 9.5% |

Electrochemical and Surface Characterization Techniques in Corrosion Studies

This compound is recognized for its application as a corrosion inhibitor, particularly for metals like steel in acidic environments. Its effectiveness is attributed to the adsorption of its molecules onto the metal surface, forming a protective barrier. A variety of electrochemical and surface analysis techniques are employed to quantify this protective action and understand the inhibition mechanism.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the properties of electrochemical systems, including corrosion processes. ktu.ltjmaterenvironsci.com When evaluating a corrosion inhibitor, EIS measures the impedance of a metal electrode immersed in a corrosive solution over a range of frequencies. chemrevlett.com The data can provide insights into the formation and integrity of the inhibitor film. ktu.lt

Key parameters derived from EIS data include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates a slower corrosion rate, as the protective film impedes the transfer of charge at the metal-solution interface. jmaterenvironsci.com Conversely, a lower Cdl value suggests the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant at the interface. jmaterenvironsci.com The addition of this compound is expected to cause a significant increase in Rct and a decrease in Cdl, confirming its inhibitive action.

Table 4: Representative EIS Data for Steel in Acid With and Without an Imidazole-based Inhibitor This data illustrates the typical trend observed when an effective inhibitor like this compound is added to a corrosive system.

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (μF·cm⁻²) | Inhibition Efficiency (IE%) |

| Blank (0 ppm) | 45 | 250 | - |

| 50 ppm | 250 | 80 | 82.0% |

| 100 ppm | 580 | 55 | 92.2% |

| 200 ppm | 1200 | 40 | 96.3% |

| IE% is calculated using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 |

Potentiodynamic Polarization Studies

Potentiodynamic polarization is an electrochemical technique used to determine the kinetic parameters of corrosion, such as the corrosion potential (Ecorr) and corrosion current density (icorr). qu.edu.qaresearchgate.net The technique involves scanning the potential of a working electrode and measuring the resulting current. The data is typically plotted as a Tafel plot (log |current density| vs. potential).

The corrosion current density (icorr) is directly proportional to the corrosion rate. uj.ac.za An effective inhibitor will significantly reduce the icorr value. qu.edu.qa The corrosion potential (Ecorr) may shift slightly. If an inhibitor affects both the anodic and cathodic reactions, it is classified as a mixed-type inhibitor, which is common for imidazole derivatives. qu.edu.qa From these parameters, the inhibition efficiency (IE%) can be calculated, quantifying the inhibitor's performance.

Table 5: Potentiodynamic Polarization Parameters for Steel in the Presence of a Representative Imidazole Inhibitor This table demonstrates the expected effect of increasing concentrations of an inhibitor like this compound on key corrosion parameters.

| Inhibitor Concentration | Ecorr (mV vs. Ag/AgCl) | icorr (μA·cm⁻²) | Inhibition Efficiency (IE%) |

| Blank (0 ppm) | -480 | 950 | - |

| 50 ppm | -465 | 160 | 83.2% |

| 100 ppm | -460 | 75 | 92.1% |

| 200 ppm | -455 | 35 | 96.3% |

| IE% is calculated using the icorr values: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) in Surface Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) spectroscopy are powerful surface analysis techniques used to visualize the morphology and determine the elemental composition of a material's surface, respectively. qu.edu.qanih.gov In corrosion studies, these methods provide direct evidence of an inhibitor's protective action.

An SEM analysis of a metal sample exposed to a corrosive environment without an inhibitor would reveal a rough, damaged surface with pits and corrosion products. researchgate.net In contrast, a sample protected by this compound would show a significantly smoother and more uniform surface, indicating the presence of a protective film that prevents direct attack by the corrosive medium. researchgate.net

EDX analysis complements SEM by providing the elemental composition of the surface. nih.gov An EDX spectrum of the protected surface would show characteristic peaks for Carbon (C) and Nitrogen (N), confirming the adsorption of the this compound molecule. researchgate.net The intensity of the Iron (Fe) peak from the underlying steel would be reduced, and the Oxygen (O) peak associated with corrosion products would be diminished.

Table 6: Representative Surface Elemental Composition (EDX) of Steel Surfaces This table shows the typical elemental changes on a steel surface after immersion in an acid solution with and without an imidazole-based inhibitor.

| Surface Condition | Fe (wt.%) | O (wt.%) | C (wt.%) | N (wt.%) |

| Polished Steel (Before Immersion) | ~98 | <1 | ~1 | 0 |

| After Immersion in Acid (Blank) | ~55 | ~35 | ~8 | 0 |

| After Immersion in Acid with Inhibitor | ~30 | ~10 | ~50 | ~8 |

Theoretical and Computational Investigations of 2 Heptadecylimidazole

Quantum Chemical Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) Based Tight Binding (DFTB) Simulations for Adsorption

The DFTB method, a computationally less expensive approximation of DFT, is well-suited for simulating large systems, such as the adsorption of a molecule like 2-Heptadecylimidazole onto a surface. mdpi.com This method allows for the investigation of interaction energies and geometries of adsorption on various substrates. For instance, DFTB has been used to study the adsorption of other organic molecules on surfaces like titanium dioxide (TiO2), revealing insights into charge transfer and polarization at the interface. nih.gov In such a simulation for this compound, the imidazole (B134444) head would be expected to be the primary site of interaction with a polar surface, while the long heptadecyl tail would influence the orientation and packing of the molecules on the surface. The strength of the adsorption would be determined by the formation of coordination bonds or hydrogen bonds between the imidazole ring and the surface atoms. researchgate.net

Computational Studies on Reactivity Descriptors and Adsorption Configurations

Computational studies on various imidazole derivatives have provided a wealth of information on their reactivity and adsorption behavior. rsc.orgmdpi.com Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the sites and nature of interaction of this compound with other chemical species or surfaces. Generally, the nitrogen atoms of the imidazole ring are the most reactive sites, capable of acting as electron donors. acs.org

The adsorption configuration of imidazole derivatives is heavily influenced by the nature of the substituent. The long heptadecyl chain in this compound is expected to play a significant role in its adsorption profile, likely promoting self-assembly and specific orientations on a surface. acs.orgnih.gov Studies on similar long-chain molecules show that the interplay between the head group's interaction with the surface and the van der Waals interactions between the alkyl chains dictates the final assembled structure.

Below is a table of computed properties for this compound, which are essential for understanding its reactivity and behavior.

| Property | Value | Reference |

| Molecular Formula | C20H38N2 | fluorochem.co.uk |

| Molecular Weight | 306.5 g/mol | fluorochem.co.uk |

| XLogP3-AA | 8.1 | fluorochem.co.uk |

| Hydrogen Bond Donor Count | 1 | mdpi.com |

| Hydrogen Bond Acceptor Count | 2 | mdpi.com |

| Rotatable Bond Count | 16 | fluorochem.co.uk |

| Exact Mass | 306.303500021 g/mol | fluorochem.co.uk |

| Topological Polar Surface Area | 28.8 Ų | fluorochem.co.uk |

Molecular Docking and Drug Target Interaction Studies of Imidazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In Silico Evaluation of Imidazole Derivatives as Therapeutic Agents

Imidazole and its derivatives are a well-known class of compounds with a broad spectrum of therapeutic applications. fortunejournals.com In silico evaluations, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are crucial first steps in the drug discovery pipeline. nih.gov These studies help in identifying promising candidates and in optimizing their structures for better efficacy and safety profiles. While specific molecular docking studies for this compound as a therapeutic agent are not extensively documented in the searched literature, the general principles derived from studies on other imidazole derivatives can be extrapolated. The long alkyl chain of this compound would significantly increase its lipophilicity, which could influence its pharmacokinetic properties and its ability to cross cell membranes.

Binding Affinities and Interactions with Biological Targets

The binding affinity of a drug to its biological target is a critical determinant of its potency. nih.gov Molecular docking simulations can provide estimates of this binding affinity, typically expressed as a docking score or binding energy. These simulations also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the drug-target complex. nih.gov

Studies on various imidazole derivatives have shown their potential to bind to a wide range of biological targets, including enzymes and receptors. mdpi-res.com For example, some imidazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com The following table summarizes the results of molecular docking studies for some imidazole derivatives against different biological targets, illustrating the potential of this class of compounds.

| Imidazole Derivative | Biological Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| Thiazolyl Hydrazone Derivative | Ovalbumin | - | Hydrogen bonding, Hydrophobic interactions | mdpi-res.com |

| Thienotriazolopyrimidine Derivative | EGFR | - | - | fortunejournals.com |

| Thienotriazolopyrimidine Derivative | PI3K | - | - | fortunejournals.com |

| 2-(trimethoxyphenyl)-thiazole (A3) | COX-2 | - | Hydrogen bonds with Arg120, Tyr355, Ser530; Hydrophobic contacts | nih.gov |

Simulation of Self-Assembly and Liquid Crystalline Behavior

The amphiphilic nature of this compound, with its polar imidazole head and nonpolar heptadecyl tail, makes it a prime candidate for self-assembly into ordered structures in various solvents. acs.orgnih.gov Computational simulations can provide a molecular-level understanding of these self-assembly processes and predict the resulting morphologies.

Studies have shown that this compound can self-assemble through coordination or hydrogen bonding in polar organic solvents, forming nanostructures. acs.orgnih.gov The self-organization of protonated this compound has also been investigated for its potential as an effective ion conductive matrix. claudiozannoni.it The long alkyl chain is a key driver for the formation of lamellar or micellar structures, which can lead to liquid crystalline behavior. acs.org

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic process of self-assembly and the resulting phase behavior. While specific, detailed simulation studies on the liquid crystalline behavior of this compound are limited, research on similar long-chain imidazole-based ionic liquids demonstrates the formation of various liquid crystalline phases, such as smectic and columnar phases. acs.org These simulations can reveal how molecular parameters, such as chain length and head group interactions, influence the type and stability of the liquid crystalline phase.

The following table summarizes the self-assembly and liquid crystalline properties observed or predicted for this compound and related long-chain imidazoles.

| Compound/System | Observed/Predicted Behavior | Method/Conditions | Reference |

| This compound | Self-assembly into nanostructures | In polar organic solvents | acs.orgnih.gov |

| Protonated this compound | Effective ion conductive matrix | Self-organization | claudiozannoni.it |

| Long-chain imidazole derivatives | Formation of smectic and columnar liquid crystal phases | Molecular Dynamics Simulations | acs.org |

| Imidazolium-based ionic liquids | Transition from lamellar to micellar organization | Experimental and MD simulations | acs.org |

Computational Studies of Ionic Liquid Phases

Theoretical and computational chemistry provide powerful tools for understanding the complex behavior of ionic liquids (ILs) at a molecular level. akj.az These methods allow for the calculation of structures, physical properties, and the energetic landscape of molecules and their interactions. akj.az For ionic liquids based on this compound, computational studies offer insights into how the long alkyl chain influences the organization, dynamics, and properties of the resulting ionic liquid phases. Methodologies such as Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), and Ab Initio Molecular Dynamics (AIMD) are instrumental in this field. mdpi.commdpi.com

Molecular dynamics (MD) simulations are widely used to study the transport and dynamic properties of imidazolium-based ionic liquids. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a view of the liquid's structure and behavior. mdpi.com There are two main categories of MD: equilibrium molecular dynamics (EMD) and non-equilibrium molecular dynamics (NEMD), with NEMD often being preferred for its better convergence in property simulations. mdpi.com For instance, MD simulations have been used to determine properties like density, viscosity, and diffusion coefficients for various 1-alkyl-3-methylimidazolium ILs. nih.govmdpi.com The results generally show that for a given anion, increasing the length of the cation's alkyl chain decreases the cation's mobility. nih.gov The major factors that determine properties like self-diffusion, electrical conductivity, and viscosity are the ion size, geometric shape, and the charge delocalization in the anion. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), offer a higher level of theoretical detail by calculating forces directly from the electronic structure. mdpi.com This approach is crucial for studying phenomena like bond breaking, charge transfer, and electronic polarization. mdpi.com Ab initio molecular dynamics (AIMD), which uses DFT to calculate forces, can simulate reactions such as CO2 chemisorption, a key application for some ILs. mdpi.com However, AIMD simulations are computationally expensive, limiting them to small systems (tens of ion pairs) and short time scales (picoseconds). mdpi.com Classical Density Functional Theory (CDFT) presents a more computationally efficient alternative for studying properties like electrical double layer (EDL) structure and capacitance, although it ignores fine molecular details. mdpi.com

Computational studies have revealed significant insights into the structure of imidazolium-based ILs. The long alkyl chains, such as the heptadecyl group in this compound, can lead to self-assembly and the formation of structured phases, such as ionic liquid crystals (ILCs). rsc.org Molecular dynamics simulations of ILs with varying alkyl chain lengths show that longer chains promote the formation of nonpolar domains through van der Waals interactions, leading to nanoscale segregation within the liquid. This segregation affects the physical properties of the IL, including its viscosity and transport properties. nih.gov The association between cations and anions also plays a critical role in the interfacial structure and electrochemical performance of ILs. frontiersin.org

The dynamics of these systems are also a key focus of computational investigation. Studies on 1-alkyl-3-methylimidazolium salts have characterized the mean-square displacement (MSD) and velocity autocorrelation function (VACF) to understand ion movement. nih.gov From these, transport properties like diffusion coefficients and electrical conductivity can be calculated. nih.govnih.gov Generally, simulation results for electrical conductivity are lower than experimental values, while viscosity estimates tend to be higher. nih.gov The data below illustrates typical diffusion coefficients for ions in different imidazolium-based ionic liquids, showing the influence of the cation's alkyl chain length and the nature of the anion. nih.gov

Table 1: Cation and Anion Diffusion Coefficients in Imidazolium-Based Ionic Liquids at 400 K (Calculated from MSD)

| Ionic Liquid | Cation Diffusion Coefficient (10⁻¹⁰ m²/s) | Anion Diffusion Coefficient (10⁻¹⁰ m²/s) |

|---|---|---|

| [emim][Cl] | 1.80 | 1.58 |

| [pmim][Cl] | 1.02 | 1.07 |

| [bmim][Cl] | 0.65 | 0.82 |

| [emim][NO₃] | 3.78 | 3.94 |

| [bmim][NO₃] | 1.75 | 1.85 |

| [emim][PF₆] | 2.78 | 2.67 |

| [bmim][PF₆] | 1.44 | 1.39 |

Furthermore, computational models are used to investigate the interactions of imidazolium (B1220033) ILs with other molecules, such as water or alcohols. rsc.orgrsc.org The addition of these solvents can weaken the hydrogen bond network within the IL, altering its physical properties and accelerating the dynamics of the ions. rsc.org

Environmental Considerations and Sustainable Chemistry Aspects

Life Cycle Assessment of 2-Heptadecylimidazole and its Applications

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. hhc.eartheuropa.eu For this compound, a comprehensive LCA would consider the following stages:

Raw Material Acquisition: This involves the extraction and processing of precursors for the synthesis of this compound.

Manufacturing: This stage includes the chemical synthesis process, energy consumption, and waste generation.

Transportation and Distribution: The environmental costs of moving the compound from production sites to end-users are assessed.

Use Phase: In its various applications, such as in the formulation of certain industrial products, the potential for environmental release is considered.

End-of-Life: This stage examines the final fate of the compound, whether it is disposed of in landfills, incinerated, or enters wastewater treatment systems, and its subsequent environmental impact.

Environmental Fate and Transport of Imidazole-Based Compounds

The environmental fate of a chemical compound describes the processes that determine its ultimate disposition in the environment. For imidazole-based compounds, several factors are critical:

Biodegradability: The biodegradability of imidazole (B134444) derivatives can vary significantly. While the basic imidazole ring and some C-substituted derivatives are known to be biodegradable, N-substituted imidazoles often show poor biodegradability. researchgate.netuni-konstanz.de The long alkyl chain of this compound may influence its degradation profile. Studies on long-chain aliphatic alcohols suggest that substances with chain lengths up to C22 can be readily biodegradable under certain conditions. europa.eu However, the presence of the imidazole ring could alter this behavior.

Solubility and Mobility: The heterocyclic structure of many imidazole-based compounds can make them highly soluble, facilitating their transport into groundwater. mdpi.compreprints.org However, the long heptadecyl chain in this compound is expected to significantly decrease its water solubility, potentially leading to greater sorption to soil and sediment.

Persistence: The persistence of heterocyclic compounds in the environment is a concern, as they can be resistant to degradation. researchgate.net Their presence has been detected in various environmental matrices, sometimes at low but significant concentrations. mdpi.compreprints.org

Table 1: Factors Influencing the Environmental Fate of Imidazole-Based Compounds

| Factor | Influence on Environmental Fate | Relevance to this compound |

| Biodegradation | Determines the rate of breakdown by microorganisms. | The long alkyl chain may be biodegradable, but the N-substituted imidazole ring could be persistent. researchgate.neteuropa.eu |

| Water Solubility | Affects mobility in soil and potential for groundwater contamination. | The long heptadecyl chain likely reduces water solubility, increasing sorption to organic matter. |

| Sorption | The tendency to bind to soil and sediment particles. | High potential for sorption due to the long alkyl chain, which may limit its mobility in the environment. |

| Photolysis | Degradation by sunlight. | Imidazole-based compounds can undergo photolysis, but the specific rate for this compound is not documented. acs.org |

Green Synthesis Approaches and Waste Minimization in Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. ijset.injetir.org For the production of this compound, these principles can be applied to minimize its environmental footprint.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. jetir.org

Waste Prevention: Prioritizing the prevention of waste over its treatment or cleanup. solubilityofthings.com

One potential green synthesis approach could involve the use of bio-based feedstocks or enzymatic catalysis, which can reduce the reliance on petroleum-based starting materials and minimize waste. pressbooks.pub The development of continuous flow processes could also offer advantages in terms of reduced solvent use and improved reaction efficiency. ijset.in

Table 2: Green Chemistry Principles and their Application to this compound Production

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Optimize reaction conditions to minimize by-product formation. solubilityofthings.com |

| Atom Economy | Select synthetic pathways that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Utilize less toxic reagents and intermediates. |

| Designing Safer Chemicals | While the core structure is defined, modifications could be explored to reduce potential toxicity. |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with greener alternatives like water or ionic liquids. |

| Design for Energy Efficiency | Employ catalytic methods that allow for lower reaction temperatures and pressures. jetir.org |

| Use of Renewable Feedstocks | Investigate the use of fatty acids from renewable sources for the heptadecyl chain. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps in the synthesis. |

| Catalysis | Utilize highly selective catalysts to improve yield and reduce by-products. |

| Design for Degradation | While challenging for this specific molecule, consider structural features that might enhance biodegradability after its useful life. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and minimize waste generation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that reduce the risk of explosions, fires, and accidental releases. |

Regulatory Frameworks and Environmental Impact Assessment

The production and use of chemical substances like this compound are subject to various regulatory frameworks aimed at protecting human health and the environment. An Environmental Impact Assessment (EIA) is a key tool used to evaluate the potential environmental consequences of a proposed project or activity. fao.orgresearchgate.net

For a facility producing or using this compound, an EIA would typically involve:

Screening: Determining if an EIA is required based on the scale and nature of the operation. researchgate.net

Scoping: Identifying the key environmental issues to be addressed in the assessment. researchgate.net

Impact Analysis: Predicting and evaluating the potential positive and negative impacts on air, water, soil, and ecosystems.

Mitigation: Proposing measures to avoid, reduce, or offset adverse environmental impacts.

Regulatory bodies in different regions have established frameworks for chemical management and environmental protection. These regulations often require the submission of data on the physical-chemical properties, toxicity, and environmental fate of a substance before it can be manufactured or imported.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Tailored 2-Heptadecylimidazole Derivatives

The future synthesis of this compound derivatives will likely focus on "green" and efficient methodologies that allow for precise control over the final molecular structure. Conventional synthesis methods often require harsh conditions and long reaction times. Modern approaches, such as microwave-assisted organic synthesis (MAOS), offer a significant improvement by dramatically reducing reaction times and often increasing product yields. electrochemsci.orgresearchgate.net Research into the microwave-assisted synthesis of N-alkylimidazoles has demonstrated the potential for rapid and efficient production. orientjchem.org This technique could be adapted for this compound to create a library of derivatives with varied functionalities.

Future synthetic explorations will likely involve:

Solvent-Free and Catalyst-Free Reactions: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents and heavy metal catalysts aligns with the principles of green chemistry. rsc.org

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in one pot, offer a highly efficient way to generate molecular diversity. rsc.org Applying MCRs could lead to the rapid synthesis of novel this compound derivatives with tailored properties.

Functionalization of the Imidazole (B134444) Ring: Introducing various substituents onto the imidazole ring can fine-tune the electronic and steric properties of the molecule, enhancing its performance in specific applications.

| Synthesis Method | Key Advantages | Potential for this compound |

| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields asianpubs.org | Efficient synthesis of N-substituted and ring-functionalized derivatives. |

| Solvent-Free | Environmentally friendly, reduced waste | Greener production of this compound and its salts. |

| Multi-component | High efficiency, molecular diversity, atom economy | Rapid generation of a library of derivatives for screening in various applications. |

Expanding Applications in Advanced Materials (e.g., Smart Materials, Nanoscience)

The amphiphilic nature of this compound makes it a prime candidate for use in the burgeoning fields of smart materials and nanoscience. Its long alkyl chain can provide solubility in nonpolar matrices and promote self-assembly, while the imidazole head can participate in dynamic bonding.